(8β)-9,10-Didehydro-8-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-6-methylergoline
Description
(8β)-9,10-Didehydro-8-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-6-methylergoline: is a complex organic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse pharmacological properties, including their use in treating migraines and Parkinson’s disease. This particular compound is notable for its unique structural features, which include a didehydro ergoline core and a tert-butyldimethylsilyl (TBDMS) protecting group.
Properties
CAS No. |
1075250-72-4 |
|---|---|
Molecular Formula |
C₂₂H₃₂N₂OSi |
Molecular Weight |
368.59 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8β)-9,10-Didehydro-8-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-6-methylergoline typically involves multiple steps, starting from a suitable ergoline precursor. The key steps include:
Protection of the hydroxyl group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Formation of the didehydro structure: This involves dehydrogenation reactions, often using reagents like palladium on carbon (Pd/C) under hydrogen gas.
Methylation: Introduction of the methyl group at the 6-position can be achieved using methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain the stringent conditions required for each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, especially at the silyl-protected hydroxyl group, using reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaOMe in methanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully hydrogenated ergoline derivatives.
Substitution: Replacement of the silyl group with a hydroxyl group.
Scientific Research Applications
(8β)-9,10-Didehydro-8-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-6-methylergoline: has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex ergoline derivatives.
Biology: Studied for its potential effects on neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets, including neurotransmitter receptors such as dopamine and serotonin receptors. The presence of the didehydro structure and the silyl-protected hydroxyl group allows for selective binding and modulation of these receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ergoline: The parent compound, known for its use in treating migraines.
Lysergic acid diethylamide (LSD): A well-known psychedelic compound with a similar ergoline structure.
Bromocriptine: An ergoline derivative used in the treatment of Parkinson’s disease.
Uniqueness
- The presence of the tert-butyldimethylsilyl (TBDMS) protecting group makes (8β)-9,10-Didehydro-8-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-6-methylergoline unique, as it provides stability and selectivity in chemical reactions.
- The didehydro structure enhances its binding affinity to certain receptors, potentially leading to more potent biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
